5-Hydroxy-2-(4-methylphenyl)pyridine
Overview
Description
5-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound that has been used in the synthesis of various complex structures. It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-(4-methylphenyl)pyridine is established by elemental analysis, FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction .Chemical Reactions Analysis
5-Hydroxy-2-(4-methylphenyl)pyridine has been used in various chemical reactions. For instance, it has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-2-(4-methylphenyl)pyridine include a molecular weight of 185.23 .Scientific Research Applications
- Antioxidant Properties : 5-Hydroxy-2-(4-methylphenyl)pyridine exhibits antioxidant activity, which makes it relevant for potential drug candidates .
- Iron Chelation : The compound’s hydroxypyridinone moiety allows it to chelate iron ions. Investigating its coordination ability toward Fe^3+ is essential for understanding its potential in treating iron-related disorders .
Medicinal Chemistry and Drug Development
Coordination Chemistry
Natural Product Synthesis
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, hydroxypyridinones have been shown to have enhanced iron chelating properties .
Pharmacokinetics
The compound’s molecular weight (18523) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to have significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .
properties
IUPAC Name |
6-(4-methylphenyl)pyridin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGKMXSXYZARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692404 | |
Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)pyridin-3-ol | |
CAS RN |
1262011-31-3 | |
Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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